trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Vue d'ensemble

Description

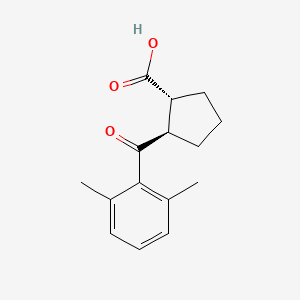

trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: is a chiral compound with the molecular formula C15H18O3. It is characterized by the presence of a cyclopentane ring substituted with a 2,6-dimethylbenzoyl group and a carboxylic acid group. This compound is notable for its stereochemistry, specifically the trans configuration, which affects its chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through various methods, including cyclization reactions of linear precursors.

Introduction of the 2,6-Dimethylbenzoyl Group: This step involves the Friedel-Crafts acylation of the cyclopentane ring using 2,6-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to an alcohol.

Substitution: The compound can participate in substitution reactions, especially at the benzoyl ring, where electrophilic aromatic substitution can introduce various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Introduction of various functional groups on the benzoyl ring.

Applications De Recherche Scientifique

Antifungal Properties : Research has indicated that compounds related to cyclopentane carboxylic acids exhibit antifungal activity. For example, derivatives of cyclopentane-1-carboxylic acids have been shown to possess potent antifungal effects, which can be attributed to their ability to disrupt fungal cell membranes or inhibit essential metabolic pathways .

Receptor Antagonism : Studies have demonstrated that cyclopentane derivatives can serve as effective antagonists for various receptors. Specifically, cyclopentane-1,2-diones derived from carboxylic acids have been evaluated as thromboxane A2 receptor antagonists, showing comparable potency to traditional carboxylic acid derivatives . This suggests that trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid may also exhibit similar receptor interactions.

Synthetic Utility

Synthetic Intermediates : The compound is valuable as a synthetic intermediate in the preparation of more complex molecules. Its structure allows for various modifications through established organic reactions, including esterification and amidation. For instance, the cyclopentane framework facilitates transannular C–H arylation reactions, enabling the introduction of aryl groups at specific positions on the ring . This method simplifies the synthesis of biologically active compounds previously requiring multi-step processes.

Chiral Resolution : The ability to resolve optical isomers is crucial in pharmaceutical applications. The use of resolving agents such as R-N-(1-napthylmethyl)-α-methyl benzyl amine has been demonstrated to effectively separate enantiomers of cyclopentane carboxylic acids, enhancing the optical purity of the desired isomer . This technique can be applied to this compound to produce optically pure forms for further biological testing.

Bio-Isosteric Applications

Carboxylic Acid Surrogates : The compound's structure positions it as a potential bio-isostere for carboxylic acids in drug design. Research has indicated that cyclopentane derivatives can mimic the properties of carboxylic acids while offering distinct advantages such as improved stability and bioavailability . This makes this compound an attractive candidate for developing novel therapeutics targeting specific biological pathways.

Mécanisme D'action

The mechanism of action of trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid depends on its specific application

Enzyme Inhibition: It may act as an inhibitor of specific enzymes, affecting biochemical pathways.

Receptor Binding: The compound may bind to specific receptors, modulating their activity.

Chemical Interactions: Its functional groups can participate in chemical interactions that influence its reactivity and biological activity.

Comparaison Avec Des Composés Similaires

trans-2-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with different methyl group positions on the benzoyl ring.

cis-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: The cis isomer of the compound, differing in the spatial arrangement of substituents.

Uniqueness:

Stereochemistry: The trans configuration of trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid imparts unique chemical properties and reactivity compared to its cis isomer.

Functional Group Positioning:

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

trans-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C13H16O3

- Molecular Weight : 220.27 g/mol

- IUPAC Name : this compound

Antitumor Effects

One of the primary areas of research surrounding this compound is its antitumor activity. Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the inhibition of heat shock proteins (HSP), particularly HSP90, which are crucial for cancer cell survival and proliferation.

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Inhibition of HSP90 |

| A549 (Lung) | 12.7 | Induction of apoptosis |

| HeLa (Cervical) | 10.3 | Disruption of cell cycle progression |

Anti-inflammatory Properties

Research has also suggested that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in various in vitro models.

Case Study: Inhibition of Inflammatory Cytokines

A study conducted on macrophage cell lines demonstrated that treatment with this compound significantly reduced the levels of TNF-alpha and IL-6 after lipopolysaccharide (LPS) stimulation.

The biological activity of this compound can be attributed to several mechanisms:

- Heat Shock Protein Inhibition : By inhibiting HSP90, the compound disrupts the stability and function of client proteins involved in tumor growth.

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cytokine Modulation : It modulates the immune response by affecting cytokine production, thereby controlling inflammation.

Propriétés

IUPAC Name |

(1R,2R)-2-(2,6-dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-5-3-6-10(2)13(9)14(16)11-7-4-8-12(11)15(17)18/h3,5-6,11-12H,4,7-8H2,1-2H3,(H,17,18)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKRDFOFRNIAIY-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C)C(=O)[C@@H]2CCC[C@H]2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641339 | |

| Record name | (1R,2R)-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

733741-17-8 | |

| Record name | (1R,2R)-2-(2,6-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.